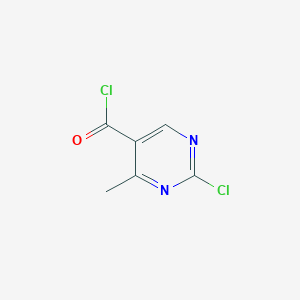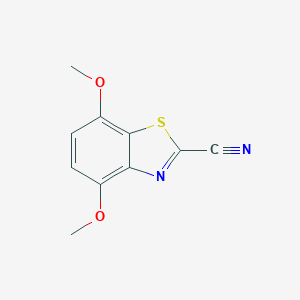
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as EMDO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EMDO belongs to the family of indenone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In
Wirkmechanismus
The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of the mitochondrial electron transport chain, which leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to specifically target complex III of the electron transport chain, leading to the inhibition of ATP production and the induction of cell death.
Biochemical and Physiological Effects
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to possess anti-inflammatory and antioxidant effects. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its relatively low toxicity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further development. However, one of the limitations of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for further research on 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one. One area of research is the development of more efficient synthesis methods for 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, which can improve the yield and purity of the compound. Another area of research is the investigation of the potential synergistic effects of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one with other anticancer agents, such as chemotherapy drugs. Additionally, further research is needed to explore the potential therapeutic applications of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant effects, and its mechanism of action involves the inhibition of the mitochondrial electron transport chain and the induction of apoptosis. Although there are limitations to using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments, such as its poor solubility in water, there are several future directions for further research on this promising compound.
Synthesemethoden
The synthesis of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl bromoacetate and sodium ethoxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one as the final product. The yield of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been the subject of scientific research due to its potential therapeutic applications. One of the main areas of research has been its antitumor activity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the induction of apoptosis, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Eigenschaften
CAS-Nummer |
172366-30-2 |
|---|---|
Produktname |
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one |
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-ethoxy-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-15-10-6-7-11(14-2)12-8(10)4-5-9(12)13/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
DIIJVPWFFUUSRA-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=O)C2=C(C=C1)OC |
Kanonische SMILES |
CCOC1=C2CCC(=O)C2=C(C=C1)OC |
Synonyme |
1H-Inden-1-one,4-ethoxy-2,3-dihydro-7-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




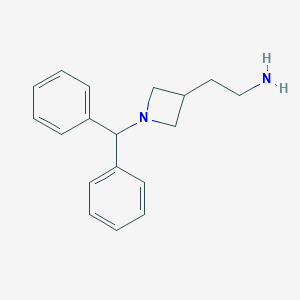
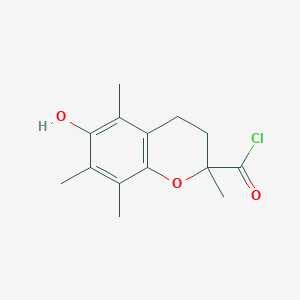

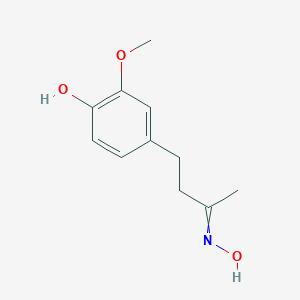
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)


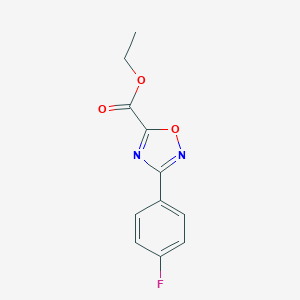
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
